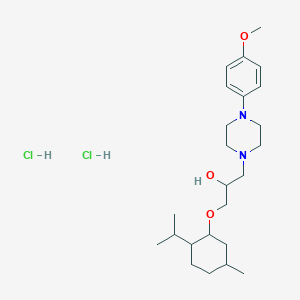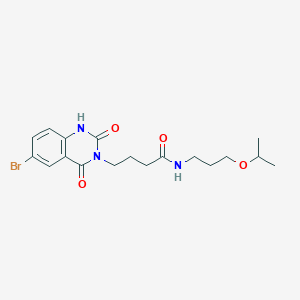![molecular formula C15H16FN3O3S2 B2742365 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034335-27-6](/img/structure/B2742365.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O3S2 and its molecular weight is 369.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been utilized to create hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, which are screened for antimicrobial, antilipase, and antiurease activities. This approach facilitates the rapid synthesis of compounds with potential biological applications, showcasing the versatility of incorporating different structural features for enhanced activity. The study by Başoğlu et al. (2013) demonstrates the effectiveness of microwave-assisted synthesis in generating compounds with good to moderate antimicrobial activity against various microorganisms, with some displaying significant antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Applications
Synthesis and evaluation of ciprofloxacin-derived 1,3,4-thiadiazoles as anticancer agents highlight the potential of modifying antibacterial compounds for cancer treatment. By altering the 3-carboxylic functionality of the quinolone structure, researchers have developed novel anticancer agents showing significant activity against various cancer cell lines. The study by Ahadi et al. (2020) found that certain derivatives exhibited potency comparable to the standard drug doxorubicin, indicating the promise of these compounds in anticancer therapy (Ahadi, Shokrzadeh, Hosseini-Khah, Ghassemi Barghi, Ghasemian, Emadi, Zargari, Razzaghi-Asl, & Emami, 2020).
Organic Photovoltaics
The development of donor–acceptor alternating polymers incorporating fluorinated benzo[c][1,2,5]thiadiazole units for organic photovoltaic applications showcases the compound's utility in enhancing optoelectronic properties. This research, presented by Xu et al. (2016), demonstrates how specific structural modifications can significantly impact the photovoltaic performance, with the polymers achieving power conversion efficiencies up to 6.27% (Xu, Luo, Yu, Yin, Zhu, Zhang, Wu, & Tang, 2016).
Microwave-Assisted Synthesis and Anticancer Evaluation
Tiwari et al. (2017) conducted microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, exploring their in vitro anticancer activity. This study highlights the efficiency of microwave-assisted methods in creating compounds with notable anticancer properties, underscoring the therapeutic potential of such molecules (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Eigenschaften
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-10-7-14(23-9-10)15(20)17-5-6-19-13-8-11(16)3-4-12(13)18(2)24(19,21)22/h3-4,7-9H,5-6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQTXECULOPMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)





![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)




